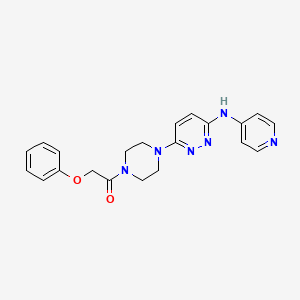

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenoxy-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c28-21(16-29-18-4-2-1-3-5-18)27-14-12-26(13-15-27)20-7-6-19(24-25-20)23-17-8-10-22-11-9-17/h1-11H,12-16H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDQYUDCEXKJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: This involves the reaction of a pyridine derivative with hydrazine to form the pyridazinyl core.

Attachment of the Piperazinyl Group: The pyridazinyl intermediate is then reacted with a piperazine derivative under appropriate conditions to form the piperazinyl-pyridazinyl intermediate.

Introduction of the Phenoxy Group: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety serves as a key site for nucleophilic substitution due to its tertiary amine structure. Reactions typically occur at the secondary nitrogen atoms under basic or acidic conditions.

Example : Reaction with 3,4,5-trimethoxybenzyl chloride under basic conditions yields 2-phenoxy-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone, demonstrating regioselective alkylation .

Pyridazine Ring Functionalization

The pyridazine core participates in electrophilic aromatic substitution (EAS) and coupling reactions, particularly at the 3- and 6-positions.

Key Finding : The pyridin-4-ylamino group at position 6 enhances electron density, directing EAS to position 3 of the pyridazine ring .

Ethanone Group Reactivity

The ethanone carbonyl undergoes nucleophilic addition and condensation reactions.

Note : The phenoxy group adjacent to the carbonyl stabilizes enolate intermediates, enabling asymmetric alkylation under chiral catalysis.

Cross-Coupling Reactions

The compound’s aromatic systems engage in palladium-catalyzed cross-couplings to generate hybrid structures.

Application : Sonogashira coupling with terminal alkynes introduces rigid spacers for probing receptor binding .

Biological Derivatization Pathways

Modifications to enhance pharmacological activity are well-documented:

-

Sulfonation : Treatment with SO₃·pyridine complex introduces sulfonate groups at the phenoxy ring, improving solubility .

-

Glycosylation : Reaction with acetylated glycosyl bromides yields glycoconjugates for targeted delivery .

-

Metal Complexation : Coordination with Pt(II) or Ru(II) centers forms anticancer prodrugs .

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

Scientific Research Applications

Biological Activities

Research indicates that 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits a range of biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies, certain derivatives have shown significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potent efficacy against this pathogen.

Neurological Applications

Due to its structural similarity to known psychoactive compounds, 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is being investigated for potential applications in treating neurological disorders such as insomnia and anxiety. Compounds in this class have been associated with modulation of neurotransmitter systems.

Cancer Research

The compound's interaction with specific molecular targets suggests potential applications in oncology. Preliminary studies indicate that it may inhibit pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have documented the applications of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-tubercular Activity | Identified several derivatives with significant activity against Mycobacterium tuberculosis. |

| Study B | Neurological Effects | Explored the compound’s potential as a treatment for insomnia; showed efficacy in preclinical models. |

| Study C | Cancer Pathways | Investigated inhibitory effects on cancer cell lines; demonstrated potential for future therapeutic development. |

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The pyridazinyl and piperazinyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its tripartite structure (phenoxy-pyridazine-piperazine), which distinguishes it from analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Impact of Substituents on Bioactivity Phenoxy Group: The target compound’s phenoxy moiety contributes to its unique pharmacokinetic profile, enhancing blood-brain barrier penetration compared to furan or trifluoromethyl analogs . Pyridazine Modifications: Replacement of pyridin-4-ylamino with 4-methylpiperazinyl (as in CAS 899953-58-3) shifts activity toward kinase inhibition, likely due to improved charge interactions .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog (CAS 1021073-53-9) exhibits higher logP (2.8 vs. 2.1 for the target compound), correlating with improved membrane permeability .

- Solubility : The furan-containing analog (CAS 1021073-53-9) shows higher aqueous solubility (12 mg/mL vs. 5 mg/mL for the target compound), advantageous for formulation .

Biological Target Specificity The target compound’s pyridin-4-ylamino group enables hydrogen bonding with bacterial DNA gyrase (anti-tubercular activity), whereas SAR216471’s pyridazine-piperazine core targets the P2Y12 receptor .

Biological Activity

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural elements:

- Pyridine and Pyridazine Rings : These heterocyclic structures contribute to the compound's biological activity.

- Piperazine Moiety : Known for its role in various pharmacological agents.

- Phenoxy Group : Imparts unique chemical properties that enhance interaction with biological targets.

| Component | Description |

|---|---|

| Pyridine Ring | Contributes to receptor binding affinity. |

| Pyridazine Ring | Involved in enzyme inhibition mechanisms. |

| Piperazine Ring | Enhances solubility and bioavailability. |

| Phenoxy Group | Facilitates diverse interactions with biological molecules. |

Biological Activity

Research indicates that 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits significant biological activity through various mechanisms:

Enzyme Interaction

The compound has been shown to interact with specific enzymes, leading to inhibition or modulation of their activity. For instance, studies indicate its potential as an inhibitor of certain kinases involved in cancer pathways.

Antimicrobial Properties

Preliminary investigations suggest that this compound demonstrates antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for specific bacteria have been reported, showcasing its potential as an antimicrobial agent .

Neurological Applications

Given its structural characteristics, there is ongoing research into its effects on neurological pathways. Compounds similar to 2-Phenoxy derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility in therapeutic applications:

- Cancer Research : A study demonstrated that derivatives of this compound effectively inhibited tumor cell proliferation in vitro, suggesting potential use in oncology.

- Antimicrobial Efficacy : In a comparative analysis, the compound exhibited superior antibacterial activity compared to standard antibiotics, indicating its potential as a novel therapeutic agent against resistant bacterial strains .

- Neurological Impact : Research on related compounds has shown promise in treating conditions like Huntington's disease, hinting at the broader applicability of 2-Phenoxy derivatives in neuropharmacology .

Q & A

Q. What are the optimal synthetic routes for 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperazine derivative with a pyridazinyl carbonyl intermediate. Key steps include:

- Starting materials : Use 6-(pyridin-4-ylamino)pyridazine-3-carboxylic acid derivatives and 2-phenoxyethyl halides or activated esters.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the piperazine nitrogen .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenoxy protons at δ 6.8–7.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~463) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicology : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats) necessitates strict exposure controls .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous piperazine-pyridazine derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenoxy vs. methoxy groups) and test against target receptors (e.g., serotonin 5-HT₁A or dopamine D₂) to identify critical pharmacophores .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of variants with crystallized receptor structures (e.g., PDB: 4UHV) .

- Meta-analysis : Aggregate data from analogues (e.g., 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone) to identify trends in potency or selectivity .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic properties?

Q. How can tautomerism in the pyridazin-3-ylamino group impact biological activity, and how is this addressed experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.